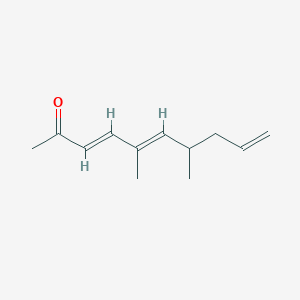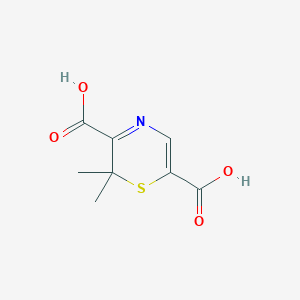![molecular formula C18H24N2O2 B044567 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL CAS No. 117806-59-4](/img/structure/B44567.png)
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL
Descripción general
Descripción
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL, also known as OPY-1, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of pyrimidine derivatives and has shown potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDACs, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can alter the expression of genes involved in cancer growth and inflammation. 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in regulating various signaling pathways involved in neurodegeneration.
Efectos Bioquímicos Y Fisiológicos
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In inflammation research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to reduce neuroinflammation and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL in lab experiments is its high purity and stability. 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be easily synthesized and purified, which makes it a reliable compound for research purposes. Another advantage is its versatility in different research areas, as it has shown potential in cancer, inflammation, and neurological research. However, one limitation of using 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is its limited solubility in water, which can affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL research. In cancer research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be further studied for its potential as a therapeutic agent in combination with other chemotherapy drugs. In inflammation research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be studied for its potential in treating chronic inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In neurological research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be studied for its potential in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies can be conducted to understand the exact mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL and its potential side effects.
Conclusion:
In conclusion, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its versatility in different research areas and high purity make it a reliable compound for scientific research. Further studies can be conducted to explore its potential as a therapeutic agent and understand its exact mechanism of action.
Aplicaciones Científicas De Investigación
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has shown promising results as a cytotoxic agent against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models of arthritis and colitis. In neurological research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
Número CAS |
117806-59-4 |
|---|---|
Nombre del producto |
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL |
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-(4-octoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-4-5-6-7-12-22-17-10-8-15(9-11-17)18-19-13-16(21)14-20-18/h8-11,13-14,21H,2-7,12H2,1H3 |
Clave InChI |
KXWVGOKYLYTARK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Sinónimos |
5-Hydroxy-2-[4-(octyloxy)-phenyl]-pyrimidine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)


![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)


![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)
